4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemists need precise heterocyclic building blocks for SAR. This aminopyrazole, with its specific isobutyl and thiophene substitution, provides an authentic scaffold for S1P1 agonist optimization and kinase inhibitor fragment growing. • Defined 4-isobutyl-3-thiophene connectivity ensures on-target potency and metabolic stability • Free amine at position 5 enables further derivatization • Thiophene chromophore aids analytical detection Bulk supply with rigorous quality control, ready for immediate dispatch.

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
Cat. No. B13639832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine
Molecular FormulaC11H15N3S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(NN=C1N)C2=CC=CS2
InChIInChI=1S/C11H15N3S/c1-7(2)6-8-10(13-14-11(8)12)9-4-3-5-15-9/h3-5,7H,6H2,1-2H3,(H3,12,13,14)
InChIKeyYHMHNDBASBJVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: Identity & Specs


4-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 1325202-72-9) is a heterocyclic small molecule with the molecular formula C11H15N3S and a molecular weight of 221.32 g/mol . It belongs to the aminopyrazole class, featuring a pyrazole core trisubstituted with an amine at position 5, a thiophen-2-yl group at position 3, and an isobutyl chain at position 4. Its computed physicochemical properties include a topological polar surface area (TPSA) of 82.9 Ų, a calculated LogP (XLogP3) of 2.8, and 2 hydrogen bond donors . It is commercially available at a purity specification of 97% .

Scaffold Aminopyrazole core with 4-isobutyl-3-(thiophen-2-yl) connectivity.
Procurement Commercially available at 97% purity; QC verified by isomer differentiation.
Workflow SAR studies, fragment-based design, and late-stage C-H functionalization.

Procurement Risk: Scaffold Uniqueness vs. Generic Pyrazoles


The substitution pattern on the pyrazole ring dictates critical molecular recognition events. In a related series of S1P1 receptor agonists, the specific placement of a thiophene moiety and an isobutyl group was shown to be crucial for balancing potency and metabolic stability . Simply interchanging the thiophene for a phenyl ring or the isobutyl for an n-propyl group can ablate desired on-target activity or introduce off-target liabilities. Therefore, for research programs investigating structure-activity relationships (SAR) around thiophene-pyrazole cores, such as kinase or GPCR targets, the precise 4-isobutyl-3-(thiophen-2-yl) connectivity is a non-negotiable architectural requirement supported by class-level SAR inferences.

Regioisomer may not transfer The 3-isobutyl regioisomer differs in hydrogen-bonding patterns, altering molecular recognition events.
Scaffold-hop requires SAR review Replacing thiophene with phenyl or isobutyl with n-propyl may shift on-target activity and introduce off-target liabilities.
N-substituted analogs limit derivatization N-methylated or 5-carboxamide analogs prevent direct amine-targeted reactions, excluding C-H halogenation pathways.

Differentiation Evidence vs. Closest Analogs


Physicochemical Comparison: 4-Isobutyl vs. 3-Isobutyl Regioisomer

Data scarcity prevents a comprehensive biological activity comparison. However, fundamental physicochemical properties predictably differ from the closest regioisomer, 3-isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine. This property profile is critical for solubility and permeability. The target compound (4-isobutyl) and its regioisomer are structural isomers with the same molecular weight, but the spatial arrangement of the amine and isobutyl groups leads to distinct hydrogen-bonding patterns .

Physicochemical regioisomer
Class-level inference
TargetH-Bond Donors: 2; TPSA: 82.9 Ų
IsomerDiffering intramolecular H-bonding potential
Distinct analytical fingerprints for QC verification.
Retention times and NMR spectra differ; data to verify for procurement.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Utility: Unsubstituted 5-Amine Handle

A significant practical differentiator for procurement is the compound's utility as a versatile synthetic intermediate. The primary amine at the 5-position serves as a unique derivatization handle compared to analogs with protected, substituted, or absent amine groups, such as 3-(thiophen-3-yl)-1H-pyrazol-5-amine. Key reactions like C-H halogenation are well-established for 3-aryl-1H-pyrazol-5-amines, allowing direct and selective functionalization . This reactivity is not possible with N-methylated or 5-carboxamide analogs.

Synthetic utility: 5-amine handle
Head-to-head
C-H halogenation in moderate to excellent yields
Preferred scaffold for direct derivatization.
Reactivity unavailable to N-methylated or protected analogs.
Synthetic Chemistry Derivatization Chemical Biology

Procurement Scenarios: When to Prioritize This Scaffold


Lead Optimization for S1P1/GPCR Agonists

For research teams following up on the S1P1 receptor agonist patent literature, this compound represents a core scaffold. The patent explicitly identifies substituted thiophene-pyrazole hybrids where the isobutyl group is associated with optimized potency and stability profiles . It is a direct procurement choice for synthesizing and evaluating analogs around the Actelion chemical series.

Fragment-Based Discovery for Kinase Inhibitors

The combination of a thiophene ring and an aminopyrazole core mimics the adenine moiety of ATP, making this compound a valuable fragment for kinase inhibitor design. Its unique substitution pattern around the pyrazole ring offers a distinct vector geometry compared to the more common 3,5-disubstituted analogs, providing a novel starting point for fragment growing or linking strategies aimed at less-explored binding pockets.

Late-Stage Functionalization Methodology

This compound is an ideal test substrate for developing and demonstrating new C-H activation and functionalization methodologies. Its structure presents multiple reactive sites (the free amine, the thiophene ring, and the pyrazole 4-position) and a built-in analytical handle (the thiophene chromophore). The specificity of its substituents allows chemists to benchmark the selectivity of new catalytic reactions against those of its regioisomer or N-protected variants.

Application
Selection Property
Validation Focus
S1P1/GPCR lead optimization
Patent-reported scaffold connectivity
Potency and metabolic stability SAR context
Fragment-based kinase design
Thiophene-aminopyrazole adenine mimic
Novel vector geometry vs 3,5-disubstituted analogs
C-H functionalization method development
Free amine and multiple reactive sites
Benchmark selectivity vs regioisomer or N-protected variants
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